molecular formula C13H19NO2 B1649186 3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde CAS No. 947012-68-2

3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde

Cat. No.: B1649186
CAS No.: 947012-68-2
M. Wt: 221.29 g/mol
InChI Key: IGIPVCAGCVLSHE-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a dimethylaminomethyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde typically involves the Mannich reaction, where a secondary amine (dimethylamine), formaldehyde, and a substituted benzaldehyde are reacted together. The reaction is usually carried out in a solvent such as methanol at elevated temperatures (around 70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dimethylaminomethyl group.

Major Products Formed

    Oxidation: 3-[(Dimethylamino)methyl]-4-isopropoxybenzoic acid.

    Reduction: 3-[(Dimethylamino)methyl]-4-isopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
  • 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde
  • 3-[(Dimethylamino)methyl]-4-ethoxybenzaldehyde

Uniqueness

3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as altered solubility and interaction with biological targets .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)16-13-6-5-11(9-15)7-12(13)8-14(3)4/h5-7,9-10H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIPVCAGCVLSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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